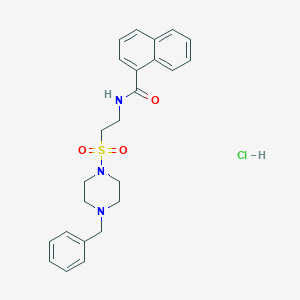
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a naphthamide core linked to a benzylpiperazine moiety via a sulfonyl ethyl chain, making it a valuable tool in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride typically involves multiple steps:
-
Formation of the Benzylpiperazine Intermediate
Starting Materials: Benzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
-
Sulfonylation
Starting Materials: The benzylpiperazine intermediate and a sulfonyl chloride derivative.
Reaction Conditions: This step is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Coupling with Naphthamide
Starting Materials: The sulfonylated benzylpiperazine and 1-naphthamide.
Reaction Conditions: The coupling reaction is typically carried out using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dimethylformamide (DMF).
-
Hydrochloride Salt Formation
Starting Materials: The final product from the coupling reaction and hydrochloric acid.
Reaction Conditions: The product is dissolved in an appropriate solvent and treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents to prevent hydrolysis.
Products: Reduction can convert sulfonyl groups to sulfides.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Performed in polar solvents with bases to facilitate the reaction.
Products: Substitution reactions can introduce various functional groups into the molecule.
科学研究应用
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride is utilized in several research areas:
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Serves as a ligand in coordination chemistry studies.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biological targets.
-
Medicine
- Explored for its potential therapeutic effects.
- Evaluated in preclinical studies for its pharmacological properties.
-
Industry
- Utilized in the development of new materials.
- Applied in the synthesis of specialty chemicals.
作用机制
The mechanism by which N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the naphthamide core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
-
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride
- Contains a fluorobenzamide moiety instead of a naphthamide.
- Exhibits different pharmacological properties due to the presence of the fluorine atom.
-
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride
- Features two fluorine atoms on the benzamide ring.
- Shows enhanced binding affinity to certain biological targets.
Uniqueness
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the naphthamide core and the benzylpiperazine moiety provides a versatile scaffold for further functionalization and exploration in various research fields.
属性
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S.ClH/c28-24(23-12-6-10-21-9-4-5-11-22(21)23)25-13-18-31(29,30)27-16-14-26(15-17-27)19-20-7-2-1-3-8-20;/h1-12H,13-19H2,(H,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQCSIFLYGAOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2836987.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836990.png)
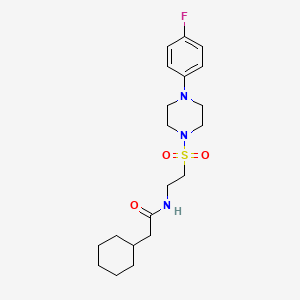
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2836992.png)
![4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B2836993.png)
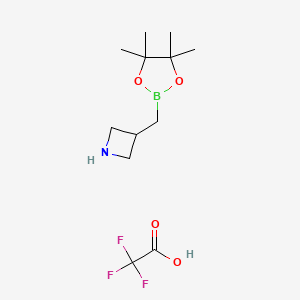
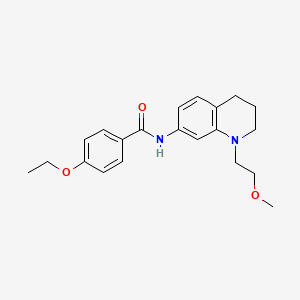
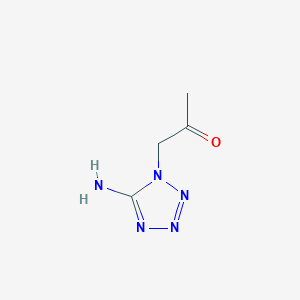
![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)
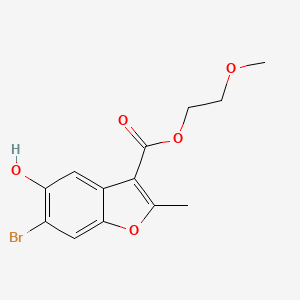
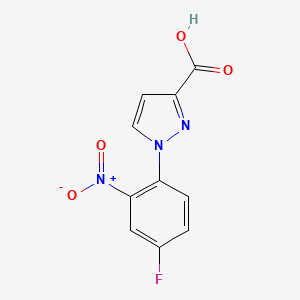
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)
